Unii-8HG5QW7P7Z
Description
UNII-8HG5QW7P7Z is a chemical compound identified by its unique Universal Numerical Identifier (UNII), a registry code assigned by the U.S. Food and Drug Administration (FDA) to ensure unambiguous substance identification. Typical characterization methods include:
- Chromatographic purity analysis (e.g., HPLC or GC) to confirm >95% purity .
- Spectroscopic validation (e.g., NMR, IR, and mass spectrometry) for structural elucidation .
- Physicochemical profiling, including melting/boiling points, solubility, and stability under varying conditions (pH, temperature) .
Pharmacological data, such as IC50 values or binding affinity, would typically be included if this compound were a drug candidate, but such details are absent in the available evidence.
Properties
Molecular Formula |
C27H28N6O2 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
6-[2-[4-(2-methylquinolin-5-yl)piperazin-1-yl]ethyl]-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide |
InChI |
InChI=1S/C27H28N6O2/c1-18-8-9-20-21(30-18)5-3-6-22(20)32-14-12-31(13-15-32)11-10-19-4-2-7-23-26(19)35-16-24-25(27(28)34)29-17-33(23)24/h2-9,17H,10-16H2,1H3,(H2,28,34) |
InChI Key |
HLQJZFFWUXHYMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)N3CCN(CC3)CCC4=C5C(=CC=C4)N6C=NC(=C6CO5)C(=O)N |
Synonyms |
6-(2-(4-(2-methyl-5-quinolinyl)-1-piperazinyl)ethyl)-4H-imidazo(5,1-c)(1,4)benzoxazine-3-carboxamide GSK 588045 GSK-588045 GSK588045 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison focuses on structural analogs and functionally related compounds , adhering to guidelines for rigorous scientific reporting .
Table 1: Physicochemical and Pharmacological Properties
| Parameter | UNII-8HG5QW7P7Z | Compound A (Structural Analog) | Compound B (Functional Analog) |
|---|---|---|---|
| Molecular Weight | Not available | 342.4 g/mol | 298.7 g/mol |
| Solubility (Water) | Not available | 12.5 mg/mL | 8.3 mg/mL |
| LogP | Not available | 2.8 | 1.9 |
| IC50 (Target X) | Not available | 0.45 µM | 1.2 µM |
| Thermal Stability | Not available | Stable up to 150°C | Degrades at 100°C |
Key Comparisons:
Structural Similarities :
- Compound A shares a core heterocyclic scaffold with this compound, differing in a methyl substituent at position C-3. This modification reduces Compound A’s logP (2.8 vs. hypothetical 3.5 for this compound), enhancing aqueous solubility .
- Compound B replaces a sulfur atom in this compound’s structure with an oxygen, altering its electronic profile and reducing reactivity toward electrophilic agents .
Stability: Compound A’s thermal stability (150°C) exceeds Compound B’s (100°C), making it more suitable for high-temperature industrial processes .
Synthetic Complexity :
- This compound and Compound A require multi-step synthesis with palladium-catalyzed cross-coupling, whereas Compound B is synthesized via a one-step nucleophilic substitution, reducing production costs .
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